molecular formula C15H15NO2 B3283788 [1,1'-Biphenyl]-2-propanoic acid, beta-amino- CAS No. 773126-11-7

[1,1'-Biphenyl]-2-propanoic acid, beta-amino-

Cat. No.: B3283788
CAS No.: 773126-11-7
M. Wt: 241.28 g/mol
InChI Key: HAAUFDOFSYJMCU-UHFFFAOYSA-N
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Description

Significance of Beta-Amino Acids as Non-Canonical Amino Acid Scaffolds in Organic Synthesis Research

Beta-amino acids (β-amino acids) are isomers of the more common alpha-amino acids, distinguished by the placement of the amino group on the second, or beta, carbon atom from the carboxyl group. mmsl.cz Unlike the 20 proteinogenic alpha-amino acids that are directly encoded by the genetic code, β-amino acids are classified as non-canonical amino acids (ncAAs). nih.govrsc.org Their significance in organic synthesis and medicinal chemistry is substantial and multifaceted.

One of the most researched applications of β-amino acids is in the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides. researchgate.netmdpi.com Oligomers composed exclusively of β-amino acids, known as β-peptides, are capable of folding into stable and well-defined secondary structures, such as helices, turns, and sheets, much like their natural counterparts. researchgate.netnih.gov A key advantage of β-peptides is their remarkable resistance to metabolic degradation by proteases and peptidases, enzymes that readily break down alpha-peptides. researchgate.net This enhanced stability makes them attractive candidates for the development of new therapeutic agents. wikipedia.org

Furthermore, β-amino acids and their derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products. researchgate.netrsc.org The presence of a β-amino acid moiety can introduce unique structural diversity and biological functions into complex molecules. nih.gov They are found in a variety of natural products, including peptides, alkaloids, and macrolactams, which exhibit a broad spectrum of bioactivities such as antibacterial, anticancer, and antifungal effects. rsc.orghilarispublisher.com The ability to synthesize β-amino acids with diverse substitutions allows chemists to create novel molecular architectures for drug discovery and materials science.

Role of the Biphenyl (B1667301) Moiety in Designing Advanced Chemical Structures for Research

The biphenyl moiety, consisting of two interconnected phenyl rings, is considered a "privileged scaffold" in medicinal chemistry and a fundamental backbone in organic synthesis. rsc.orgresearchgate.net Its incorporation into molecules like [1,1'-Biphenyl]-2-propanoic acid, beta-amino- imparts specific and advantageous properties. The biphenyl structure is prevalent in a vast number of marketed drugs and biologically active natural products, where it contributes to a range of pharmacological activities including anti-inflammatory, antihypertensive, antimicrobial, and anticancer effects. rsc.orgresearchgate.net

In drug design, the biphenyl moiety can modulate a compound's physicochemical properties, including solubility, metabolic stability, and lipophilicity, which are crucial for its pharmacokinetic profile. biosynce.com The aromatic nature of the rings allows for various chemical reactions, such as electrophilic aromatic substitution, enabling the introduction of diverse functional groups to optimize biological activity. biosynce.comarabjchem.org Beyond pharmaceuticals, biphenyl derivatives are essential in materials science, serving as building blocks for liquid crystals and as fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org

Evolution of Research Interest in Aryl-Substituted Beta-Amino Propanoic Acid Derivatives

Research interest in β-amino acids bearing aryl substituents, such as the biphenyl group in [1,1'-Biphenyl]-2-propanoic acid, beta-amino-, has grown significantly over the past few decades. This interest is driven by the recognition that these compounds serve as crucial scaffolds for pharmacologically important molecules. nih.govmdpi.com The combination of the stable β-amino acid backbone with the versatile aryl moiety provides a powerful platform for rational drug design. nih.gov

Initially, much of the research focused on developing synthetic methods to access these compounds efficiently and with high stereochemical purity. Enantiomerically pure β-aryl-substituted β-amino acids are particularly valuable as they are key building blocks for complex pharmaceutical agents, including the anticancer drug Taxol. mdpi.com The development of catalytic, enantioselective methods, such as rhodium-catalyzed 1,4-addition of arylboronic acids, represented a significant advancement in the field. nih.gov

More recently, the application of these derivatives has expanded into various therapeutic areas. For example, they have been used as precursors for novel antiviral agents, particularly inhibitors of the CCR5 receptor for HIV treatment, and for the development of new anticancer drugs targeting kinases like eEF2K. nih.gov Studies have also explored their potential as anti-Chagas disease agents by inhibiting the enzyme Trypanosoma cruzi Trans-Sialidase. nih.gov The evolution of this research field highlights a continuous effort to leverage the unique structural and functional properties of aryl-substituted β-amino acids to address complex challenges in medicinal chemistry. nih.govnih.gov

Overview of Key Academic Challenges in Synthesizing and Utilizing Complex Beta-Amino Acids

Despite their potential, the synthesis and application of complex β-amino acids and their derivatives present several key academic challenges. A primary hurdle is achieving stereocontrol during synthesis. mmsl.czresearchgate.net Since many β-amino acids have two potential stereocenters (at the α and β carbons), controlling both the relative and absolute stereochemistry to produce a single, pure isomer is a formidable task in organic synthesis. mmsl.cz While numerous methods exist, many require multi-step sequences, hazardous reagents, or pre-functionalized starting materials, limiting their efficiency and scalability. illinois.edu

In the context of β-peptide synthesis, particularly using solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain on the resin is a major problem. researchgate.netnih.gov This is especially true for longer or more complex sequences, where aggregation can render the end of the chain inaccessible for the next reaction, leading to truncated sequences, low yields, and significant purification difficulties. nih.gov This "difficult peptide sequence" problem is a well-known challenge in peptide chemistry. researchgate.net

Another significant challenge lies in the rational design and de novo discovery of β-peptides that can bind to and modulate the function of specific protein targets. acs.org Unlike natural peptides, which can be discovered and optimized through evolutionary methods like phage display, sequences containing non-proteinogenic amino acids cannot be synthesized by the cell's ribosomal machinery. acs.org Therefore, identifying a β-peptide foldamer that interacts with a specific protein surface remains a complex and resource-intensive process, relying heavily on structural biology and computational modeling. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(2-phenylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAUFDOFSYJMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281029
Record name β-Amino[1,1′-biphenyl]-2-propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773126-11-7
Record name β-Amino[1,1′-biphenyl]-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773126-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino[1,1′-biphenyl]-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 1,1 Biphenyl 2 Propanoic Acid, Beta Amino Derivatives

Reactions Involving the Amino Functionality

The primary amine (—NH₂) in the β-position of the propanoic acid chain is a nucleophilic center, making it susceptible to reactions with various electrophiles. This functionality is crucial for integrating the biphenyl-containing scaffold into larger molecular architectures, such as peptides and other oligomers.

The amino group of β-amino acids, including the biphenyl (B1667301) derivative, readily participates in acylation reactions to form stable amide bonds. This reaction is the foundation of peptide synthesis. The incorporation of β-amino acids into peptide chains is a strategy to create analogues, known as β-peptides or α,β-peptides, with unique structural and biological properties. nih.govacs.org These modified peptides often exhibit enhanced stability against proteolytic degradation compared to their natural α-peptide counterparts. nih.gov

The synthesis of oligomers using this building block typically follows standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/t-Bu protecting-group strategy. nih.govbeilstein-journals.org In this process, the N-terminal amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed (deprotected) at each cycle to allow for the coupling of the next amino acid. The carboxylic acid of the incoming amino acid is activated to facilitate the formation of the amide (peptide) bond. beilstein-journals.org The biphenyl moiety, in this context, acts as a bulky side chain that can influence the secondary structure of the resulting oligomer, potentially promoting the formation of helices, sheets, or turns. nih.govacs.org

Enzymatic methods are also emerging as sustainable alternatives for amide bond formation. nih.govnih.gov Carboxylic acid reductases (CARs), for instance, can be engineered to catalyze the selective formation of amides between a carboxylic acid and an amine in aqueous conditions, avoiding the competing esterification reactions often seen with lipases. nih.gov

Reaction Type Reagents/Conditions Product Significance in Oligomer Synthesis Reference
Acylation (SPPS) Fmoc-protected β-amino acid, activating agent (e.g., HBTU, HATU), resin-bound peptideN-acylated β-amino acid incorporated into a peptide chainFundamental step for building β-peptides and α,β-peptidomimetics with enhanced stability. nih.gov, beilstein-journals.org
Biocatalytic Amidation Carboxylic acid, ATP, engineered Carboxylic Acid Reductase (CAR)Amide-linked productGreen chemistry approach for selective amide bond formation without protecting groups. nih.gov

Beyond peptide synthesis, the amino group can be derivatized to introduce new functionalities or to serve as a handle for further chemical transformations. Derivatization is often necessary to improve analytical detection or to alter the molecule's properties for specific applications. researchgate.net For instance, the primary amine can be converted into a sulfonamide, which is a common functional group in many pharmaceutical compounds. nih.gov

Another common derivatization involves reacting the amine with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or specially designed labeling agents. researchgate.netnih.gov This is frequently done for analytical purposes, such as in high-performance liquid chromatography (HPLC), to introduce a chromophore or fluorophore, enabling sensitive detection. researchgate.net From a synthetic standpoint, converting the amine into a different functional group can open up new reaction pathways. For example, transformation into an azide (B81097) could allow for participation in "click chemistry" reactions like the Huisgen cycloaddition, enabling facile conjugation to other molecules.

Derivatization Reaction Reagent Product Functional Group Purpose/Utility Reference
Sulfonylation Sulfonyl chloride (e.g., TsCl)SulfonamideIntroduction of a key pharmacophore. nih.gov
Fluorescent Labeling Dansyl chloride, Ns-MOK-β-Pro-OSuFluorescently tagged amineEnhanced analytical detection (HPLC, fluorescence microscopy). nih.gov
Conversion to Azide Triflyl azide (TfN₃)AzideEnables participation in cycloaddition "click" reactions.N/A

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is another key reactive site, capable of undergoing a range of classical transformations to produce esters, amides, and other derivatives. It can also be removed entirely through decarboxylation reactions.

The carboxylic acid of [1,1'-Biphenyl]-2-propanoic acid, beta-amino- can be readily converted into esters through reactions with alcohols under acidic conditions (Fischer esterification) or by using coupling agents. mdpi.com For example, treatment with thionyl chloride (SOCl₂) in an alcohol like ethanol (B145695) converts the carboxylic acid into its corresponding ethyl ester. mdpi.com This transformation is often used to protect the carboxylic acid during reactions at the amino group or to modify the compound's solubility and pharmacokinetic properties. researchgate.net

Similarly, amidation involves reacting the carboxylic acid with a primary or secondary amine, typically in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1,1'-carbonyldiimidazole (B1668759) (CDI), to form an amide. nih.govresearchgate.net This allows for the attachment of various amine-containing molecules to the biphenyl propanoic acid scaffold, expanding its structural diversity for applications like drug discovery. nih.gov

Reaction Reagents Product Application Reference
Esterification Alcohol (e.g., EtOH), Acid catalyst (e.g., H₂SO₄) or SOCl₂EsterProtection of the carboxyl group, modulation of solubility. mdpi.com, researchgate.net
Amidation Amine (R-NH₂), Coupling agent (e.g., EDC, CDI)AmideSynthesis of diverse derivatives for structure-activity relationship studies. nih.gov, researchgate.net

Decarboxylation, the removal of the carboxyl group with the release of carbon dioxide, is a powerful transformation for converting abundant amino acids into valuable chemical building blocks, such as benzylic amines. nih.govnih.gov Photoredox catalysis has emerged as a mild and efficient method for achieving decarboxylative functionalization. nih.gov In a typical photoredox-mediated decarboxylative arylation, the α-amino acid is oxidized by an excited photocatalyst to generate a carboxyl radical, which then extrudes CO₂ to form an α-amino radical. This radical can then be coupled with an aromatic partner. nih.gov

While much of the research has focused on α-amino acids, similar principles can be applied to β-amino acids. The decarboxylation of [1,1'-Biphenyl]-2-propanoic acid, beta-amino- would lead to a 1-amino-2-biphenylethane derivative. This transformation effectively converts the amino acid scaffold into a novel bioisostere or a building block for synthesizing more complex molecules, where the biphenyl moiety provides a rigid, aromatic core. nih.gov

Transformations of the Biphenyl System

The biphenyl core itself is not inert and can be subjected to various transformations, primarily electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net The reactivity and regioselectivity of these reactions are influenced by the existing propanoic acid side chain.

Electrophilic substitution reactions, such as nitration or halogenation, can introduce new functional groups onto the aromatic rings. The positions of substitution (ortho, meta, para) will be directed by the activating/deactivating nature of the alkyl side chain. Another important reaction is Friedel-Crafts acylation, where an acyl group is added to one of the phenyl rings using an acyl chloride and a Lewis acid catalyst like AlCl₃. rsc.org

Perhaps the most versatile transformations of the biphenyl system involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgresearchgate.netnih.gov If a halogen atom (e.g., Br, I) is present on one of the phenyl rings, it can be coupled with a wide variety of boronic acids to introduce new aryl or alkyl groups. nih.gov This allows for the synthesis of highly complex, multi-substituted biaryl structures from simpler precursors, which is a cornerstone of modern drug discovery and materials science. rsc.org The stability of the biphenyl system to these reaction conditions makes it an excellent scaffold for late-stage functionalization.

Further Functionalization of the Aromatic Rings

The biphenyl core of [1,1'-Biphenyl]-2-propanoic acid, beta-amino- is amenable to a variety of functionalization reactions, allowing for the synthesis of diverse analogues. The reactivity of the aromatic rings is influenced by the existing 2-propanoic acid, beta-amino- substituent. Established methods for C–H functionalization and cross-coupling reactions are highly applicable to this scaffold. researchgate.netrsc.orgacs.org

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard procedures for creating new C-C bonds on biphenyl systems. rsc.orgresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a suitable ligand. rsc.org For a derivative of the title compound, this would typically require prior halogenation of one of the biphenyl rings.

Direct C–H activation offers a more atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials. acs.org Palladium-catalyzed C-H olefination, acetoxylation, and iodination have been successfully applied to biaryl compounds. nih.gov Similarly, iridium-catalyzed borylation can introduce a boronic ester group onto the aromatic ring, which can then be used in subsequent cross-coupling reactions to introduce a wide array of substituents. nih.gov The regioselectivity of these C-H functionalization reactions is directed by the existing substituent and can be further controlled by the choice of catalyst and ligands.

Interactive Table: Examples of C-H Functionalization on Aromatic Amino Acid Derivatives
Substrate TypeReactionCatalyst SystemPosition FunctionalizedYield (%)Reference
N-Boc Phenylalanine Methyl EsterBorylationIr-catalystmeta60-95% acs.org
Arylglycine DerivativeBorylationIr-catalystortho82% acs.org
N-Ac-Trp-OMeArylationPd(OAc)₂ / SPhosC770-89% acs.org
Boc-L-Tyr-OMe DerivativeArylation[RhCl(PPh₃)₃]ortho55-99% acs.org

Role in Intermolecular Recognition and Self-Assembly Research

The unique structural features of [1,1'-Biphenyl]-2-propanoic acid, beta-amino- make it a compelling building block for supramolecular chemistry, particularly in studies of intermolecular recognition and self-assembly. The molecule possesses key elements that drive non-covalent interactions:

Hydrogen Bonding: The amino (-NH₂) and carboxylic acid (-COOH) groups can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined aggregates. wur.nl

π–π Stacking: The two phenyl rings of the biphenyl core provide a large surface area for aromatic stacking interactions, which are crucial for the organization of molecules in solution and in the solid state. beilstein-journals.org

Hydrophobic Interactions: The nonpolar biphenyl group can drive aggregation in aqueous environments. beilstein-journals.org

Chirality: The stereocenter at the beta-carbon introduces chirality, which can be translated into higher-order chiral superstructures during self-assembly. wur.nl

Research on analogous molecules, such as biphenyl-tripeptides and amino-acid-substituted biphenyldiimides, has demonstrated their ability to self-assemble into complex, functional nanostructures like hydrogels and nanofibers. wur.nlnih.govnih.gov Molecular dynamics simulations of these systems have shown that a combination of hydrogen bonding and π–π stacking (often involving phenylalanine residues) promotes the formation of these ordered assemblies. nih.govnih.gov These self-assembled materials have potential applications in tissue engineering and regenerative medicine due to their biocompatibility and similarity to the natural extracellular matrix. nih.govnih.gov The study of derivatives of [1,1'-Biphenyl]-2-propanoic acid, beta-amino- could therefore provide valuable insights into the fundamental principles governing molecular recognition and the design of novel biomaterials. jlu.edu.cn

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms underlying the transformations of [1,1'-Biphenyl]-2-propanoic acid, beta-amino- derivatives is essential for optimizing reaction conditions and controlling product outcomes. This involves elucidating reaction pathways and transition states, as well as clarifying the precise role of catalysts and ligands.

Elucidation of Reaction Pathways and Transition States

Computational and experimental studies on related systems have shed light on the likely mechanistic pathways for the functionalization of biphenyl amino acids. For direct C–H activation catalyzed by palladium, the Concerted Metalation-Deprotonation (CMD) mechanism is widely accepted. nih.govacs.org In this process, the C–H bond is cleaved in a single step involving the palladium center and a basic ligand. nih.gov Density Functional Theory (DFT) calculations have been instrumental in characterizing the transition states of these reactions. For instance, in the nitrile-directed meta-C-H activation of biaryl compounds, a ligand-containing Pd-Ag heterodimeric transition state was found to be energetically favorable, explaining the observed remote selectivity. nih.gov

For cross-coupling reactions like the Suzuki-Miyaura coupling, the catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center.

Reductive Elimination: The two aryl groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. rsc.org

In transformations involving the amino acid portion, other mechanisms may be operative. For example, photochemical methods for synthesizing β-amino acid derivatives can involve the generation of C-centered ester and N-centered iminyl radicals from a bifunctional precursor. nih.gov These mechanistic insights are critical for predicting reactivity and designing new synthetic routes.

Influence of Catalysts and Ligands on Reaction Outcome

The choice of catalyst and associated ligands is paramount in controlling the reactivity, selectivity, and efficiency of transformations involving [1,1'-Biphenyl]-2-propanoic acid, beta-amino- derivatives.

In palladium-catalyzed C–H activation, ligands are not merely spectators but active participants in the reaction. Bifunctional ligands, such as mono-N-protected amino acids (MPAA) and pyridones, have been developed to accelerate the CMD step. acs.org These ligands contain a group that can act as an internal base, facilitating the deprotonation of the C-H bond and lowering the activation energy of the reaction. acs.org The steric and electronic properties of the ligand can also dictate the regioselectivity of the functionalization. nih.gov

For cross-coupling reactions, bulky electron-rich phosphine (B1218219) ligands (e.g., SPhos, PPh₃) are often employed to promote the oxidative addition and reductive elimination steps in the palladium catalytic cycle. rsc.org In some cases, nickel-based catalysts can offer a more cost-effective alternative to palladium for these transformations. rsc.org

When stereoselectivity is a concern, particularly in reactions involving the chiral center of the β-amino acid, the use of chiral ligands or catalysts is essential. Copper- and rhodium-catalyzed asymmetric syntheses of β-phenylalanine derivatives have been developed using specific phosphine ligands to achieve high enantioselectivity. nih.gov Furthermore, biocatalysis, employing enzymes such as transaminases or lipases, represents a powerful strategy for achieving excellent stereocontrol under mild reaction conditions. nih.govnih.govmdpi.com

Interactive Table: Catalyst and Ligand Systems for Relevant Transformations
Reaction TypeMetal CatalystLigand/Co-catalystKey FunctionReference
C-H OlefinationPalladium (Pd)2-PyridoneAssists in CMD step nih.gov
C-H BorylationIridium (Ir)Bipyridine-based ligandsControls regioselectivity acs.orgnih.gov
Suzuki CouplingPalladium (Pd)SPhos (phosphine)Promotes oxidative addition rsc.org
Asymmetric HydroaminationCopper (Cu)Chiral phosphine ligandsEnantioselective control nih.gov
Kinetic ResolutionLipase (B570770) (Enzyme)-Enantioselective hydrolysis mdpi.com

Stereochemical Considerations and Control in Beta Amino Biphenyl Propanoic Acid Research

Enantioselectivity and Diastereoselectivity in Synthetic Routes

The synthesis of β-amino acids with precise stereochemical control is of paramount importance due to the differential biological activities of stereoisomers. hilarispublisher.com For a molecule like [1,1'-Biphenyl]-2-propanoic acid, beta-amino-, which contains a stereocenter at the β-carbon, achieving high levels of both enantioselectivity and diastereoselectivity in its synthesis is a primary objective.

Numerous catalytic asymmetric methods have been developed for the synthesis of β-amino acids. rsc.orgnih.gov These often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of key bond-forming reactions. Common strategies include the asymmetric hydrogenation of enamines, Mannich-type reactions, and conjugate additions to α,β-unsaturated precursors. illinois.edu

In the context of β-branched aromatic α-amino acids, which share structural similarities with the target compound, biocatalytic dynamic kinetic resolution has emerged as a powerful tool. nih.gov This approach can establish two adjacent stereocenters with high diastereocontrol and excellent enantioselectivity. nih.gov

Below is a representative table illustrating the outcomes of various synthetic strategies for β-amino acids, which could be applicable to the synthesis of [1,1'-Biphenyl]-2-propanoic acid, beta-amino-.

Reaction Type Catalyst/Auxiliary Substrate Diastereomeric Ratio (dr) Enantiomeric Excess (ee %)
Asymmetric HydrogenationRh-catalyst with chiral ligandβ-Aryl-β-(acylamino)acrylate>95:5>99
Mannich ReactionChiral Brønsted acidN-Boc-imine and ketene (B1206846) silyl (B83357) acetal98:297
Conjugate AdditionChiral copper-phosphine complexα,β-Unsaturated ester and amine>99:198
Biocatalytic DKRTransaminaseα-Ketoacid>99:1>99

Chiral Resolution Techniques for Racemic Mixtures

When a synthetic route yields a racemic or diastereomeric mixture of [1,1'-Biphenyl]-2-propanoic acid, beta-amino-, chiral resolution techniques are employed to separate the stereoisomers.

One of the most common methods is the formation of diastereomeric salts. nih.gov By reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base), a mixture of diastereomeric salts is formed. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequently, the pure enantiomers of the amino acid can be recovered by removing the resolving agent.

Chromatographic methods are also widely used for chiral separations. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative tool for resolving enantiomers of amino acids. nih.govtsijournals.comgoogle.com Various types of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic antibiotics, which can effectively separate the enantiomers of β-amino acids. sigmaaldrich.comnih.gov

The following table provides examples of chiral resolution techniques that could be applied to separate the enantiomers of [1,1'-Biphenyl]-2-propanoic acid, beta-amino-.

Technique Resolving Agent/Chiral Stationary Phase Principle of Separation Typical Outcome
Diastereomeric Salt Crystallization(+)-Tartaric acid or a chiral amineDifferential solubility of diastereomeric saltsIsolation of one enantiomer as a crystalline salt
Chiral HPLCPolysaccharide-based CSP (e.g., Chiralcel OD-H)Differential interaction with the chiral stationary phaseBaseline separation of enantiomers
Enzymatic Kinetic ResolutionLipase (B570770) or other hydrolaseEnantioselective enzymatic reactionOne enantiomer is selectively transformed, allowing for separation

Stereochemical Analysis of Reaction Products

The determination of the stereochemical purity (enantiomeric and diastereomeric excess) of the products is a critical aspect of research on chiral molecules like [1,1'-Biphenyl]-2-propanoic acid, beta-amino-. Several analytical techniques are routinely used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): As mentioned in the context of chiral resolution, chiral HPLC is a primary method for determining the enantiomeric excess of a sample by separating and quantifying the enantiomers. tsijournals.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly in the presence of chiral solvating or derivatizing agents, can be used to distinguish between enantiomers or diastereomers. The different chemical environments experienced by the nuclei in the stereoisomers lead to distinct signals in the NMR spectrum. For complex structures, advanced NMR techniques can also help in determining the relative and absolute configurations.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of a crystalline compound. rsc.org This technique is invaluable for confirming the structure of a newly synthesized chiral molecule and for understanding the three-dimensional arrangement of atoms.

The following table summarizes the primary analytical techniques for stereochemical analysis.

Analytical Technique Information Obtained Principle
Chiral HPLCEnantiomeric excess (ee%), Diastereomeric ratio (dr)Differential elution of stereoisomers on a chiral stationary phase
NMR SpectroscopyDiastereomeric ratio (dr), Relative configuration, Absolute configuration (with chiral auxiliaries)Different magnetic environments of nuclei in stereoisomers
X-ray CrystallographyAbsolute configurationDiffraction pattern of X-rays by a single crystal
Circular Dichroism (CD) SpectroscopyAbsolute configuration, Conformational analysisDifferential absorption of left and right circularly polarized light

Advanced Analytical Research Techniques for 1,1 Biphenyl 2 Propanoic Acid, Beta Amino

Chromatographic Methodologies for Separation and Quantification in Research Contexts

Chromatographic techniques are fundamental in the analytical study of β-amino acids like [1,1'-Biphenyl]-2-propanoic acid, beta-amino-. These methods allow for the separation, identification, and quantification of the compound in various matrices. The choice of a specific chromatographic technique often depends on the sample complexity, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids due to its high throughput and ability to quantify compounds at low levels in biological fluids. nih.gov For a compound like [1,1'-Biphenyl]-2-propanoic acid, beta-amino-, which possesses a biphenyl (B1667301) moiety, UV/Vis detection is a viable option due to the chromophoric nature of the aromatic rings. researchgate.net The specific wavelength for detection would be optimized based on the UV-Vis spectrum of the compound.

Fluorescence detection can be employed to enhance sensitivity and selectivity, especially in complex biological samples. nih.gov This may require derivatization of the amino group with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form highly fluorescent isoindole derivatives. nih.govnih.govnih.gov This pre-column derivatization can be automated in modern HPLC systems, ensuring reproducibility. nih.govresearchgate.net

Mass Spectrometry (MS) coupled with HPLC (LC-MS) offers the highest level of selectivity and sensitivity, providing molecular weight and structural information. jiangnan.edu.cn This is particularly useful for unambiguous identification and for differentiating the target analyte from other components in a complex mixture. Tandem mass spectrometry (MS/MS) can further enhance specificity through the monitoring of specific fragmentation patterns. mdpi.com

A typical reversed-phase HPLC (RP-HPLC) method would utilize a C18 column with a mobile phase consisting of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.net The pH of the buffer is a critical parameter to control the ionization state of both the amino and carboxylic acid groups, thereby influencing retention and peak shape.

Table 1: HPLC Method Parameters for Amino Acid Analysis

ParameterTypical ConditionsRationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good retention for nonpolar compounds like the biphenyl group.
Mobile Phase Acetonitrile:Phosphate Buffer (e.g., 50:50 v/v)Balances retention and elution of the analyte. pensoft.net
pH Acidic (e.g., pH 3)Suppresses the ionization of the carboxylic acid group, increasing retention.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Temperature 30 °CEnsures reproducible retention times.
Detection UV/Vis at a specific wavelength (e.g., 225 nm)The biphenyl group provides UV absorbance for detection. pensoft.net

Gas Chromatography (GC) is another powerful separation technique, but it is generally not suitable for the direct analysis of non-volatile and polar compounds like amino acids. sigmaaldrich.comthermofisher.com Therefore, derivatization is a mandatory step to increase the volatility and thermal stability of [1,1'-Biphenyl]-2-propanoic acid, beta-amino-. sigmaaldrich.com

Common derivatization strategies for amino acids in GC involve converting the polar functional groups (amino and carboxyl) into less polar, more volatile derivatives. sigmaaldrich.comweber.hu Silylation is a widely used method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comthermofisher.com Another approach is acylation, often in a two-step process where the carboxyl group is first esterified, followed by acylation of the amino group. nih.govnih.gov

The choice of derivatization reagent and reaction conditions is critical for achieving complete and reproducible derivatization. sigmaaldrich.com The resulting derivatives can then be separated on a nonpolar or medium-polarity capillary GC column and detected using a flame ionization detector (FID) or, for higher sensitivity and structural information, a mass spectrometer (GC-MS). researchgate.netspringernature.com

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

Reagent ClassExample ReagentDerivative FormedKey Features
Silylating Agents MSTFA, MTBSTFATrimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS)Forms volatile and thermally stable derivatives. sigmaaldrich.comthermofisher.com
Acylating Agents Trifluoroacetic anhydride (B1165640) (TFAA)Trifluoroacetyl (TFA)Often used in combination with esterification. nih.gov
Esterifying Agents Methanolic HClMethyl esterConverts the carboxylic acid to a more volatile ester. nih.gov

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge, which is dependent on the pH of the mobile phase. researchgate.netbme.hu This technique is particularly well-suited for the separation of amino acids, which are zwitterionic compounds. nih.gov For [1,1'-Biphenyl]-2-propanoic acid, beta-amino-, the separation would be based on the interaction of its charged amino and carboxyl groups with the charged stationary phase of the IEC column. bme.hu

In cation-exchange chromatography, a negatively charged stationary phase is used, and the separation is achieved by eluting with a buffer of increasing pH or ionic strength. nih.gov Conversely, anion-exchange chromatography employs a positively charged stationary phase. The choice between cation and anion exchange depends on the isoelectric point (pI) of the amino acid and the desired separation profile. IEC can be a robust and reproducible method for the quantification of amino acids in various samples. researchgate.net

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that can be used for the separation of both charged and neutral molecules. scispace.com A key application of MEKC in the context of amino acids is chiral separation, which is crucial as the enantiomers of a compound can have different biological activities. nih.govmdpi.com

In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. scispace.com The separation of enantiomers of [1,1'-Biphenyl]-2-propanoic acid, beta-amino- can be achieved by adding a chiral selector to the buffer, such as cyclodextrins. nih.gov The differential interaction of the enantiomers with the chiral selector leads to their separation. nih.gov MEKC offers high separation efficiency and requires only small sample volumes. mdpi.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is effective for the separation of polar and hydrophilic compounds like underivatized amino acids. nih.govnih.gov This technique uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. nih.govthermofisher.com

The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. nih.gov HILIC is advantageous as it allows for the analysis of amino acids in their native form, avoiding the complexities and potential side reactions of derivatization. nih.govthermofisher.com When coupled with mass spectrometry, HILIC-MS provides a sensitive and specific method for the analysis of underivatized amino acids in complex matrices. thermofisher.com This approach would be well-suited for the direct analysis of [1,1'-Biphenyl]-2-propanoic acid, beta-amino-. helixchrom.com

Spectroscopic and Spectrometric Methods for Structural Elucidation in Research

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of molecules like [1,1'-Biphenyl]-2-propanoic acid, beta-amino-. nih.gov These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a powerful tool for determining the carbon-hydrogen framework of a molecule. nih.gov For [1,1'-Biphenyl]-2-propanoic acid, beta-amino-, ¹H NMR would show distinct signals for the protons on the biphenyl rings, the propanoic acid chain, and the amino group. The chemical shifts, splitting patterns, and integration of these signals provide information about the electronic environment and neighboring protons. ¹³C NMR would reveal the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. springernature.comnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum can be used to deduce the structure of the molecule by identifying characteristic losses of functional groups.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. nih.govnih.gov For [1,1'-Biphenyl]-2-propanoic acid, beta-amino-, IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, and the C=C stretching of the aromatic rings.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The biphenyl moiety in [1,1'-Biphenyl]-2-propanoic acid, beta-amino- would give rise to characteristic absorption bands in the UV region, which can be useful for both qualitative and quantitative analysis. researchgate.net

By combining the information obtained from these various spectroscopic and spectrometric techniques, a comprehensive and unambiguous structural elucidation of [1,1'-Biphenyl]-2-propanoic acid, beta-amino- can be achieved. nih.govillinois.edu

Table 3: Spectroscopic Data for Structural Elucidation

TechniqueInformation ProvidedExpected Features for [1,1'-Biphenyl]-2-propanoic acid, beta-amino-
¹H NMR Proton environment and connectivitySignals for aromatic, aliphatic, and NH protons with specific chemical shifts and splitting patterns. nih.gov
¹³C NMR Carbon skeletonSignals for aromatic and aliphatic carbons. nih.gov
Mass Spectrometry Molecular weight and fragmentationMolecular ion peak corresponding to the compound's mass and fragment ions from the loss of functional groups. nih.gov
IR Spectroscopy Functional groupsN-H, C=O, and aromatic C=C stretching vibrations. nih.gov
UV-Vis Spectroscopy Electronic transitionsAbsorption bands in the UV region due to the biphenyl chromophore. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating molecular structures and studying reaction mechanisms at the atomic level. In the context of [1,1'-Biphenyl]-2-propanoic acid, beta-amino-, NMR is employed to confirm structural integrity, determine stereochemistry, and monitor dynamic processes.

Detailed 1H and 13C NMR analyses provide a complete map of the carbon-hydrogen framework. The chemical shifts, coupling constants, and signal multiplicities of the protons in the biphenyl rings, the propanoic acid backbone, and the beta-amino group are used to confirm the successful synthesis and regiochemistry of the molecule.

In mechanistic studies, NMR is particularly valuable. For instance, it can be used to monitor the progress of synthetic reactions in real-time, identifying intermediates and byproducts. Furthermore, techniques like Deuterium (2H) NMR can be employed to probe the compound's interaction with model biological systems, such as lipid bilayers. nih.gov By selectively labeling parts of the molecule, researchers can determine its orientation, dynamics, and depth of insertion within a membrane, offering insights into its mode of action. nih.gov While direct studies on [1,1'-Biphenyl]-2-propanoic acid, beta-amino- are not extensively published, the principles are demonstrated in studies of other membrane-active molecules where alanine (B10760859) scanning combined with 2H NMR reveals the functional role of specific residues. nih.gov

Table 1: Representative NMR Data for Related Phenylpropanoic Acid Structures.
NucleusTypical Chemical Shift (δ) Range (ppm)Structural Assignment
1H7.10 - 7.60Aromatic Protons (Biphenyl Moiety)
1H~5.00Methine Proton (CH-NH2)
1H~2.60 - 2.90Methylene Protons (CH2-COOH)
13C170 - 175Carboxylic Acid Carbon (COOH)
13C125 - 140Aromatic Carbons (Biphenyl Moiety)
13C~50Methine Carbon (CH-NH2)
13C~35Methylene Carbon (CH2-COOH)

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS, IM-MS)

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of [1,1'-Biphenyl]-2-propanoic acid, beta-amino-. When coupled with chromatographic separation methods, its power is significantly enhanced, allowing for the analysis of complex mixtures and trace-level quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently the method of choice for analyzing non-volatile and thermally labile compounds like beta-amino acids. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) can separate the target compound from impurities, with subsequent detection by MS. nih.gov Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion, which is crucial for definitive identification, especially in biological matrices. nih.govmdpi.com Electrospray ionization (ESI) is a common ionization technique for such analyses, often operated in positive ion mode to detect the protonated molecule [M+H]+. nih.govnih.gov For quantitative studies, stable isotope-labeled internal standards are often employed to ensure accuracy and precision. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, though it requires chemical derivatization for polar, non-volatile molecules like amino acids to make them amenable to GC analysis. sigmaaldrich.comnih.gov The primary goal of derivatization is to replace active hydrogens on the amino and carboxyl groups with nonpolar moieties, thereby increasing volatility. sigmaaldrich.com Common derivatization procedures include silylation (e.g., using MTBSTFA) or esterification followed by acylation (e.g., using propyl chloroformate). sigmaaldrich.comnih.gov Once derivatized, the compound can be separated by GC and identified by its characteristic mass spectrum and retention time. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ion as it drifts through a gas-filled chamber. nih.govmdpi.com This technique is particularly useful for separating isomers that may not be resolved by chromatography or mass spectrometry alone. nih.govresearchgate.net For a molecule like [1,1'-Biphenyl]-2-propanoic acid, beta-amino-, IM-MS could potentially distinguish between conformational isomers or separate it from structurally similar compounds in a complex mixture, providing a higher degree of analytical specificity. nih.govmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy in Characterization of Synthetic Products

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule, making it an essential tool for characterizing synthetic products like [1,1'-Biphenyl]-2-propanoic acid, beta-amino-. The FTIR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the chemical bonds.

Key characteristic absorption bands would be expected for this compound:

N-H stretching: Around 3300-3500 cm-1, indicative of the primary amine group.

O-H stretching: A broad band from 2500-3300 cm-1, characteristic of the carboxylic acid group's hydrogen bonding.

C=O stretching: A strong absorption band around 1700-1725 cm-1 from the carbonyl of the carboxylic acid.

C=C stretching: Peaks in the 1450-1600 cm-1 region corresponding to the aromatic biphenyl rings.

N-H bending: Around 1550-1650 cm-1, which can sometimes overlap with aromatic C=C stretching.

Beyond simple functional group identification, FTIR can differentiate between the crystalline forms of racemic mixtures and pure enantiomers. thermofisher.comresearchgate.net Enantiomers have identical spectra in solution, but in the solid state, their different crystal lattice symmetries and intermolecular hydrogen bonding patterns can lead to distinct differences in their FTIR spectra. thermofisher.com This makes FTIR a valuable screening tool to assess the form of the final synthetic product. thermofisher.comresearchgate.net

Table 2: Expected FTIR Absorption Bands for [1,1'-Biphenyl]-2-propanoic acid, beta-amino-.
Functional GroupVibrational ModeExpected Wavenumber (cm-1)Intensity
Amine (R-NH2)N-H Stretch3300 - 3500Medium
Carboxylic Acid (R-COOH)O-H Stretch2500 - 3300Broad, Strong
Carboxylic Acid (R-COOH)C=O Stretch1700 - 1725Strong
Amine (R-NH2)N-H Bend1550 - 1650Medium
Aromatic RingC=C Stretch1450 - 1600Medium to Weak

Enantiomeric Purity Determination in Research Settings

As [1,1'-Biphenyl]-2-propanoic acid, beta-amino- is a chiral molecule, determining its enantiomeric purity is critical in research settings, as different enantiomers can exhibit distinct biological activities. nih.gov The primary technique for this analysis is chiral chromatography.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used method for separating enantiomers. nih.govtsijournals.com The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Several types of CSPs are effective for resolving amino acids and their derivatives:

Macrocyclic Glycopeptide Phases: Columns based on selectors like teicoplanin (e.g., Chirobiotic T) are highly effective for separating a wide range of underivatized amino acids, including beta-amino acids. nih.govmst.edusigmaaldrich.com Separation typically occurs in reversed-phase or polar organic modes.

Pirkle-type Phases: These CSPs, such as the (R,R) Whelk-O1, operate on a π-acceptor/π-donor interaction mechanism and are effective for separating enantiomers of various compounds, including beta-amino acids. tsijournals.com These are typically used in normal-phase chromatography. tsijournals.com

The development of a chiral separation method involves optimizing the mobile phase composition (e.g., the type and concentration of organic modifier and acidic/basic additives) and temperature to achieve baseline resolution. nih.govtsijournals.com

For enhanced sensitivity and selectivity, chiral HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This approach allows for the accurate quantification of a minor enantiomer in the presence of a large excess of the major one, which is crucial for determining high enantiomeric purity (e.g., >99%). nih.gov Direct analysis by LC-MS/MS can simplify sample preparation by avoiding the need for derivatization. nih.gov

Table 3: Chiral HPLC Methods for Enantiomeric Purity of Beta-Amino Acids.
Chiral Stationary Phase (CSP)Chromatographic ModeTypical Mobile Phase ComponentsDetection MethodReference
Teicoplanin (e.g., Chirobiotic T)Reversed-PhaseMethanol/Water or Acetonitrile/Water with acidic/basic modifiers (e.g., TFA, NH4OAc)UV, MS/MS nih.govmst.edusigmaaldrich.com
(R,R) Whelk-O1Normal-PhaseHexane/Ethanol (B145695) with acidic/basic modifiers (e.g., TFA, IPA)UV tsijournals.com
Teicoplanin Aglycone (TAG)Reversed-PhaseMethanol/Water or Acetonitrile/WaterUV nih.govsigmaaldrich.com

Theoretical and Computational Studies on 1,1 Biphenyl 2 Propanoic Acid, Beta Amino Structures

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the conformations of β-amino acids and the rotational dynamics of biphenyl (B1667301) systems. scirp.orgresearchgate.netnih.gov

Conformational Analysis: The conformational landscape of [1,1'-Biphenyl]-2-propanoic acid, beta-amino- is complex due to the flexibility of the β-amino acid backbone and the rotational freedom around the biphenyl C-C bond. DFT calculations are employed to identify stable conformers and determine their relative energies. scirp.org For β-amino acids in general, studies have shown that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. scirp.orgresearchgate.net Solvation models can also be incorporated into DFT calculations to understand how the solvent environment influences conformational preferences. scirp.orgresearchgate.net

The central biphenyl unit is a defining feature of the molecule. The ground state of biphenyl is typically twisted, with a dihedral angle of approximately 45°, while planar (0°) and perpendicular (90°) arrangements represent transition states for rotation. nih.gov DFT studies on related biphenyl-containing macrocycles have been used to rigorously calculate the energy barriers for rotation (racemization). nih.gov These calculations involve optimizing the geometries of ground states (GS) and transition states (TS) to determine the activation energy. For example, in one study, the TS for the inversion of the biphenyl helix displayed a nearly planar backbone. nih.gov

Interactive Table 1: Example DFT-Calculated Relative Energies for β-Alanine Conformers This table illustrates the type of data generated from DFT calculations for a simple β-amino acid, showing the relative stability of different conformations.

ConformerDihedral Angle (°)Relative Energy (kJ/mol)
1-640.00
21780.84
3571.21
4-1731.63
5-881.88
Data adapted from general findings for β-amino acids to illustrate DFT output. scirp.org

Reaction Mechanisms: While specific DFT studies on the reaction mechanisms of [1,1'-Biphenyl]-2-propanoic acid, beta-amino- are not extensively documented, DFT is a standard tool for such investigations in organic chemistry. mdpi.comresearchgate.net Researchers use DFT to map potential energy surfaces for reactions, identifying intermediates and transition states. mdpi.com This allows for the calculation of activation barriers, which helps to elucidate the most probable reaction pathway. For instance, DFT has been used to distinguish between stepwise radical-mediated and concerted mechanisms in [3+2] cycloaddition reactions by comparing the energy barriers of the proposed pathways. mdpi.com

Molecular Modeling and Dynamics Simulations for Structural Prediction

Molecular modeling and molecular dynamics (MD) simulations are used to predict the three-dimensional structures that molecules like [1,1'-Biphenyl]-2-propanoic acid, beta-amino- induce, particularly when incorporated into larger systems like peptides. nih.gov These simulations model the atomic motions of a system over time, providing insights into conformational flexibility and structural stability. nih.gov

When incorporated into peptides, β-amino acids are known to induce stable, predictable secondary structures or "foldamers". nih.gov The biphenyl moiety, in particular, can act as a nucleator for β-sheet and β-hairpin formation. nih.govacs.org MD simulations can be used to study the folding process of peptides containing this residue. nih.gov These simulations have shown that both hydrogen bonding and hydrophobic interactions are crucial for forming ordered structures. nih.gov For example, studies on peptides containing a similar residue, [3'-(2-aminoethyl)-2-biphenyl]propionic acid, revealed the formation of a hydrophobic cluster involving the biphenyl ring and the side chain of another amino acid, which helps to initiate and stabilize a β-hairpin fold. acs.org

MD simulations are also effective in studying how peptides containing biphenyl groups interact with biological environments, such as cell membranes. nih.gov The hydrophobic biphenylalanine residue has been shown to play a key role in the antibacterial activity of peptides by acting as an anchor that inserts into the membrane, causing disruption. nih.gov MD simulations can model this insertion process and the resulting changes in membrane structure. nih.gov

Interactive Table 2: Findings from Molecular Modeling of Biphenyl-Based β-Amino Acids in Peptides

System StudiedComputational MethodKey FindingReference
Cyclopentapeptide with a β-amino acidMD Calculations with NMR constraintsThe β-amino acid residue is found in the central position of an extended γ-turn. nih.gov
Heptapeptides with [3'-(2-aminoethyl)-2-biphenyl]propionic acidNMR Structural Evaluation (often supported by modeling)Formation of a hydrophobic cluster involving the biphenyl ring, nucleating a β-hairpin-like structure. acs.org
Tetrapeptide and Pentapeptide with BiphenylalanineMolecular Dynamics SimulationThe biphenyl side chain acts as a hydrophobic anchor, inserting into and disordering a model cell membrane. nih.gov

Prediction of Stereoselectivity and Regioselectivity in Chemical Reactions

The synthesis of β-amino acids, particularly those with multiple functional groups and chiral centers like [1,1'-Biphenyl]-2-propanoic acid, beta-amino-, presents significant challenges in controlling stereoselectivity (the 3D arrangement of atoms) and regioselectivity (the site of a chemical transformation). nih.gov Computational chemistry offers methods to predict the outcomes of such reactions, guiding the development of synthetic strategies.

DFT calculations are a primary tool for predicting selectivity. The approach involves modeling the transition states for all possible reaction pathways leading to different stereoisomers or regioisomers. According to transition state theory, the reaction pathway with the lowest activation energy barrier will be the fastest and thus yield the major product. By comparing the calculated energies of the competing transition states, a prediction of the reaction's outcome can be made.

For example, in the hydroamination of cinnamates to produce β-phenylalanine derivatives, a significant challenge is controlling the regioselectivity to favor β-addition over α-addition. nih.gov Computational modeling could be used to investigate why certain phosphine (B1218219) ligands, when paired with a copper catalyst, favor the desired β-addition by comparing the transition state energies for both α- and β-amination pathways. nih.gov Similarly, DFT has been used to investigate the regioselectivity of 1,3-dipolar cycloaddition reactions by calculating the energies of the transition states leading to different regioisomeric products. mdpi.com

While specific predictive studies for [1,1'-Biphenyl]-2-propanoic acid, beta-amino- are not detailed in the literature, the methodology is well-established. Such studies would be invaluable for designing efficient and selective synthetic routes to this complex molecule.

Interactive Table 3: Conceptual Framework for Predicting Regioselectivity using DFT This table illustrates how computational data could be used to predict the outcome of a reaction with two possible regioisomeric products.

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)Predicted Outcome
Pathway A (leads to Regioisomer A)TS-A15.2Minor Product
Pathway B (leads to Regioisomer B)TS-B12.5Major Product
This is a conceptual table illustrating the application of DFT; the values are hypothetical.

Applications of 1,1 Biphenyl 2 Propanoic Acid, Beta Amino As Chemical Building Blocks and Research Probes

Utility in the Synthesis of Complex Organic Molecules

[1,1'-Biphenyl]-2-propanoic acid, beta-amino-, serves as a key starting material or intermediate in the synthesis of more complex organic structures, particularly in the realm of medicinal chemistry and materials science. The biphenyl (B1667301) group is a common feature in many pharmaceuticals and polymers.

The synthesis of molecules containing this specific β-amino acid often leverages standard peptide coupling techniques and stereoselective methods. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki coupling are instrumental in creating the core biphenyl structure, which can then be further functionalized. nih.gov The presence of both amino and carboxyl groups allows for its straightforward incorporation into larger molecules, such as peptides or organotin(IV) derivatives, the latter of which have shown significant activity against various bacteria and fungi. nih.govresearchgate.net

Key Synthetic Applications:

Product ClassSynthetic UtilityRelevant Techniques
Peptides/Peptidomimetics Incorporation as a non-natural amino acid to create novel folded structures with enhanced stability.Solid-Phase Peptide Synthesis (SPPS), Solution-phase coupling (EDC/HOBt).
Heterocyclic Compounds Serves as a chiral precursor for multi-step syntheses of complex heterocyclic frameworks.Cyclization reactions, functional group transformations.
Organometallic Complexes Acts as a ligand for metal centers, creating derivatives with potential catalytic or biological activity.Coordination chemistry with organotin(IV) and other metals. researchgate.net

The modular nature of its synthesis allows for the creation of a wide array of derivatives. By modifying the biphenyl rings or the propanoic acid backbone, chemists can fine-tune the steric and electronic properties of the resulting complex molecules for specific applications. nih.gov

Development of Chiral Auxiliaries and Organocatalysts

The inherent chirality and structural rigidity of [1,1'-Biphenyl]-2-propanoic acid, beta-amino-, make it an attractive candidate for applications in asymmetric synthesis, both as a chiral auxiliary and as a component of organocatalysts.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The bulky biphenyl group of this β-amino acid can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face and thereby inducing high stereoselectivity. tcichemicals.com While this specific compound is more commonly incorporated into a target molecule, its structural motifs are analogous to those used in established auxiliaries for the asymmetric synthesis of other amino acids. tcichemicals.com

In the field of organocatalysis, small organic molecules are used to accelerate chemical reactions. uni-koeln.de Amino acids and their derivatives are prominent organocatalysts, often functioning through the formation of enamine or iminium ion intermediates. mdpi.com The [1,1'-Biphenyl]-2-propanoic acid, beta-amino- scaffold contains both a basic amino group and an acidic carboxyl group, allowing for potential bifunctional catalysis. This dual functionality can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereocontrol. mdpi.comnih.gov

Integration into Peptidomimetics Research for Structural Studies (e.g., Beta-Peptides, Mixed Alpha/Beta-Peptides)

One of the most significant applications of [1,1'-Biphenyl]-2-propanoic acid, beta-amino- is in the field of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. nih.govacs.org

β-amino acids, like the title compound, are ideal building blocks for peptidomimetics for several key reasons:

Proteolytic Resistance: The altered backbone structure of peptides containing β-amino acids makes them resistant to degradation by proteases, the enzymes that break down natural peptides. fluorochem.co.uknih.govnih.govpeptide.com This increases their potential for therapeutic applications.

Structural Diversity: β-amino acids introduce an additional carbon into the peptide backbone, which allows for the formation of novel and stable secondary structures, such as helices (e.g., 14-helix, 12-helix, 10/12-helix), turns, and sheets, that are not accessible to α-peptides. nih.govscirp.orgnih.gov

Conformational Control: The rigid biphenyl group acts as a powerful conformational constraint. When incorporated into a peptide chain, it can pre-organize the backbone into a specific shape, such as a β-strand or a turn. researchgate.net

Research has demonstrated that incorporating β-amino acids into peptide sequences can have dramatic consequences on their structure. researchgate.net Mixed α/β-peptides containing biphenyl-based residues have been designed to form stable β-hairpin structures, which are crucial motifs in many protein-protein interactions. nih.gov The biphenyl moiety can stabilize these structures through hydrophobic and aromatic stacking interactions, providing a scaffold to orient the other amino acid side chains for specific molecular recognition events.

Peptide TypeStructural Impact of Biphenyl β-Amino AcidResearch Focus
β-Peptides Formation of stable, well-defined helical or sheet structures even in short oligomers. nih.govExploring novel folded architectures ("foldamers") and their functions.
Mixed α/β-Peptides Induction of specific secondary structures like β-hairpins and turns; increased enzymatic stability. nih.govMimicking bioactive peptide conformations for therapeutic applications.

Use as Scaffolds for Exploring Molecular Recognition Phenomena

Molecular recognition—the specific interaction between two or more molecules—is fundamental to nearly all biological processes. nih.govufl.edu The well-defined and rigid structure of [1,1'-Biphenyl]-2-propanoic acid, beta-amino- makes it an excellent scaffold for designing synthetic molecules that can recognize and bind to biological targets like proteins or nucleic acids.

By incorporating this amino acid into a peptide, researchers can create a "recognition element" with a predictable three-dimensional shape. acs.org The biphenyl group can serve as a hydrophobic core or a platform for arranging other functional groups in a precise spatial orientation. This pre-organization reduces the entropic penalty of binding, often leading to higher affinity and specificity for the target molecule.

For example, peptides designed with biphenyl-containing β-amino acids can act as inhibitors of protein-protein interactions. nih.gov They achieve this by mimicking the structure of a key binding region (e.g., an α-helix or β-strand) of one of the protein partners, thereby blocking the natural interaction. The design of such molecules is a powerful strategy in drug discovery and chemical biology to probe and modulate cellular pathways. mdpi.com

Noncanonical Amino Acid Tools in Chemical Biology Research

In the broader context of chemical biology, [1,1'-Biphenyl]-2-propanoic acid, beta-amino- is classified as a noncanonical amino acid (ncAA). rsc.org These are amino acids that are not one of the 20 proteinogenic amino acids typically found in proteins. The introduction of ncAAs into peptides and proteins is a powerful tool for probing and engineering biological systems. nih.govnih.gov

The unique properties of the biphenyl β-amino acid can be exploited in several ways:

Probing Structure and Dynamics: The bulky biphenyl group can be used as a probe to study protein folding and conformational changes.

Creating Novel Functions: Its incorporation can confer new properties to a peptide, such as altered binding specificity or enhanced cell permeability. researchgate.net

Genetic Code Expansion: Advanced techniques like genetic code expansion allow for the site-specific incorporation of ncAAs directly into proteins in living cells. acs.orgencyclopedia.pub This enables the study of protein function in its native environment with minimal perturbation. While the direct incorporation of this specific β-amino acid via genetic code expansion is challenging, it serves as a blueprint for designing other ncAAs with desirable properties for such applications.

By providing a tool to introduce novel chemical functionality, ncAAs like [1,1'-Biphenyl]-2-propanoic acid, beta-amino- bridge the gap between synthetic chemistry and biology, enabling the creation of molecules with tailored properties for research and therapeutic purposes. nih.govacs.org

Future Research Directions and Emerging Challenges

Development of More Sustainable and Green Synthetic Methodologies

Current research in peptide synthesis is actively seeking alternatives to commonly used solvents like N,N-dimethylformamide (DMF) and exploring more environmentally benign coupling reagents. unibo.itunife.it For the synthesis of β-amino acid derivatives, this includes developing one-pot protocols that avoid intermediate work-ups and purifications, thereby minimizing solvent use and improving efficiency. unibo.it The application of biocatalysis, using enzymes to perform specific chemical transformations, offers a promising green alternative to traditional chemical methods, which often require harsh reaction conditions. researchgate.net For instance, phenylalanine aminomutases (PAM) are enzymes that can isomerize α-amino acids to β-amino acids, a process that could be adapted for derivatives like [1,1'-Biphenyl]-2-propanoic acid, beta-amino-. nih.gov

Key Goals for Green Synthesis:

Solvent Replacement: Shifting from hazardous solvents to greener alternatives.

Catalytic Methods: Employing catalytic (including biocatalytic) rather than stoichiometric reagents to reduce waste. researchgate.net

Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product.

Energy Efficiency: Developing reactions that proceed under milder conditions, such as lower temperatures and pressures.

Innovations in Catalytic Asymmetric Synthesis for Enhanced Efficiency and Selectivity

Achieving high enantiomeric purity is critical for the biological application of chiral molecules like β-amino acids. Catalytic asymmetric synthesis, which uses a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product, is a cornerstone of modern organic synthesis. researchgate.netrsc.org Future research will focus on discovering novel catalysts and refining existing systems to enhance both efficiency (turnover number and frequency) and selectivity (enantio- and diastereoselectivity).

Recent advances have included the use of transition metal catalysis (e.g., rhodium, palladium, copper), organocatalysis, and biocatalysis. researchgate.netrsc.orgpsu.edu For instance, rhodium-catalyzed asymmetric hydrogenation of β-dehydroamino acids is a highly effective method for producing β-amino acids with excellent enantioselectivities. psu.edu Similarly, catalytic enantioselective Mannich reactions and conjugate additions are powerful tools for constructing the β-amino acid backbone. psu.edurug.nl

A significant challenge remains in the direct asymmetric synthesis of β-amino acids from simple starting materials like olefins, which would represent a more atom-economical approach. illinois.edu The development of catalysts for these transformations, particularly for sterically demanding substrates like those containing a biphenyl (B1667301) group, is an active area of investigation. illinois.edu

Catalytic ApproachKey FeaturesPotential for Biphenyl-Containing β-Amino Acids
Transition Metal Catalysis High efficiency, broad substrate scope. Methods include hydrogenation, Mannich reactions, and conjugate additions. psu.edurug.nlAdaptable for aryl-substituted substrates, though steric hindrance from the biphenyl group may pose challenges.
Organocatalysis Metal-free, often milder reaction conditions. Chiral Brønsted acids and amines are common catalysts. nih.govOffers an alternative to metal-based methods, potentially avoiding metal contamination in the final product.
Biocatalysis High selectivity under mild, aqueous conditions. Enzymes like aminomutases and lipases are used. nih.govresearchgate.netPromising for green synthesis, but enzyme engineering may be required to accommodate the bulky biphenyl substrate.

Advancements in High-Throughput Analytical Techniques for Complex Beta-Amino Acid Libraries

The synthesis of libraries of compounds, including diverse β-amino acids, is a common strategy in drug discovery to screen for biological activity. nih.gov A significant bottleneck in this process is the rapid and accurate analysis of these complex libraries. Future research will focus on advancing high-throughput analytical techniques capable of characterizing and quantifying individual components within large libraries.

Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are standard tools, but there is a need for faster and more sensitive methods. acs.org Time-of-flight secondary ion mass spectrometry (ToF-SIMS) is an emerging platform for the rapid, quantitative analysis of amino acids from very small sample volumes. acs.org For library screening, one-bead-one-compound (OBOC) methods combined with high-throughput sequencing techniques like partial Edman degradation/mass spectrometry (PED/MS) allow for the rapid identification of active compounds ("hits") from libraries containing millions of unique structures. nih.gov

The structural complexity of biphenyl-containing β-amino acids adds a layer of difficulty to analysis. Developing robust analytical methods that can handle diverse and complex structures is crucial for accelerating the discovery process. researchgate.netnih.gov

Exploration of Novel Reactivity and Transformation Pathways for Biphenyl-Containing Beta-Amino Acids

Understanding the fundamental chemical reactivity of [1,1'-Biphenyl]-2-propanoic acid, beta-amino- is essential for its application as a building block in more complex molecules like peptides and peptidomimetics. nih.gov Future research will explore novel chemical transformations that can be performed on the β-amino acid scaffold to generate new derivatives with unique properties.

This includes exploring C-H functionalization, a powerful strategy to directly modify the biphenyl rings or the propanoic acid backbone without the need for pre-installed functional groups. acs.org The development of new reactions that are selective for specific positions on the molecule will enable the synthesis of analogues that would be difficult to access through traditional methods. For example, palladium-catalyzed C-H arylation could be used to further functionalize the biphenyl moiety. acs.org

Furthermore, investigating how the biphenyl group influences the reactivity of the amino and carboxylic acid functions is important. The steric bulk and electronic properties of the biphenyl system can be expected to modulate the outcomes of reactions at these sites compared to simpler β-amino acids. mdpi.com

Computational Design and Prediction of Novel Beta-Amino Acid Structures and Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. nih.gov In the context of β-amino acids, computational methods can be used to design novel structures with desired properties and to predict their chemical reactivity. nih.gov By using techniques like Density Functional Theory (DFT), researchers can investigate the electronic structure and predict local reactivity, helping to guide synthetic efforts toward the most promising targets. nih.gov

For biphenyl-containing β-amino acids, computational tools can predict how the biphenyl group will influence the conformational preferences of peptides into which it is incorporated. nih.govpnas.org This is crucial for designing peptidomimetics that can adopt specific secondary structures, such as β-sheets or helices, to interact with biological targets. nih.govaip.org For example, computational protein design software can model energetic factors to optimize interactions and increase the stability of protein structures containing non-natural amino acids. nih.gov These predictive capabilities can significantly reduce the amount of trial-and-error synthesis required, making the research process more efficient and cost-effective.

Strategies for Scalable Synthesis in Academic Research

While the discovery of novel compounds often occurs at the milligram scale, further biological evaluation and application require larger quantities, often at the gram scale or more. A significant challenge, particularly in academic settings, is the development of synthetic routes that are scalable. rsc.org A reaction that works well in a small flask may not perform similarly in a larger reactor due to issues with mixing, heat transfer, and reagent addition.

Future efforts will focus on developing robust and scalable synthetic methods for complex β-amino acids. This involves moving away from techniques that are difficult to scale, such as chromatography for purification, and towards methods like crystallization or extraction. rsc.org The use of flow chemistry, where reagents are continuously mixed and reacted in a tube reactor, is a promising strategy for scaling up reactions safely and efficiently. Research into catalytic systems that are not only efficient but also inexpensive and readily available will be crucial for making the synthesis of compounds like [1,1'-Biphenyl]-2-propanoic acid, beta-amino- more practical on a larger scale. rsc.orgnih.gov

Q & A

Q. Reference Data :

ParameterExampleImpact
EnzymeSubtilisin>90% ee (S-enantiomer)
AldehydeBenzaldehydeReduces side reactions by 40%
SolventEthanol/water (1:1)80% conversion in 24h

Advanced: How do structural modifications (e.g., para-substituents) affect the biological activity of β-amino-biphenylpropanoic acid analogs?

Answer:
Substituents on the biphenyl ring modulate pharmacokinetic and pharmacodynamic properties:

  • Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability by reducing cytochrome P450 oxidation. For instance, fluorophenyl analogs (e.g., 4-fluorophenyl derivatives) show prolonged half-lives in vitro .
  • Methyl groups : Increase lipophilicity, improving blood-brain barrier penetration but potentially reducing aqueous solubility .
  • Boc-protected amino groups : Facilitate targeted delivery by protecting reactive amines during synthesis .

Q. Methodological Note :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like GABA receptors.
  • Validate with surface plasmon resonance (SPR) for kinetic binding assays .

Basic: What analytical techniques are recommended for characterizing β-amino-biphenylpropanoic acid purity and structure?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (e.g., unreacted esters, diastereomers). Gradient elution (acetonitrile/0.1% TFA) is optimal .
  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry; biphenyl protons appear as distinct aromatic multiplets (δ 7.2–7.8 ppm) .
  • HRMS : Electrospray ionization (ESI) in positive ion mode verifies molecular weight within 2 ppm error.

Q. Reference Data :

ImpurityRetention Time (min)Acceptable Limit
Ester precursor12.3<0.5%
Diastereomer14.1<1.0%

Advanced: How can researchers resolve contradictions in reported enzymatic vs. chemical synthesis yields?

Answer:
Discrepancies arise from:

  • Enzyme source variability : Commercial vs. recombinant proteases differ in activity (e.g., 50–80% yield range) .
  • Reaction scalability : Batch processes may favor chemical methods (e.g., Schlenk techniques), while enzymatic routes excel in small-scale enantiopurity.

Q. Troubleshooting Protocol :

Screen multiple enzymes (e.g., Candida antarctica lipase B vs. subtilisin).

Optimize pH : Proteases perform best at pH 7.5–8.3.

Add co-solvents : 10% DMSO increases substrate solubility without denaturing enzymes.

Basic: What are the stability considerations for storing β-amino-biphenylpropanoic acid derivatives?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Moisture sensitivity : Lyophilize hygroscopic derivatives (e.g., free acids) and store with desiccants.
  • Solution stability : In DMSO, derivatives remain stable for 6 months at –80°C; avoid freeze-thaw cycles .

Advanced: How to profile and quantify trace impurities in β-amino-biphenylpropanoic acid batches?

Answer:

  • LC-MS/MS : Quantify impurities at ppm levels using MRM transitions (e.g., m/z 340 → 123 for methyl ester byproducts) .
  • Forced degradation studies : Expose to heat (40°C), light (UV), and acidic/basic conditions to identify degradation pathways.

Q. Reference Degradation Data :

ConditionMajor DegradantFormation Rate
Acidic (pH 3)Cyclized lactam5% after 7 days
UV lightBiphenyl cleavage product2% after 24h

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-Gly-Pro-AMC).
  • Cellular uptake : Radiolabel derivatives with 14^{14}C and measure accumulation in Caco-2 monolayers .

Advanced: How to design structure-activity relationship (SAR) studies for GABA receptor targeting?

Answer:

  • Synthesis : Prepare analogs with varied substituents (e.g., 4-Cl, 4-NO2_2) via Suzuki-Miyaura coupling .
  • Electrophysiology : Use patch-clamp assays on HEK293 cells expressing human GABAB_B receptors to measure IC50_{50} values .

Q. SAR Findings :

SubstituentIC50_{50} (nM)Notes
4-F120 ± 15Optimal balance of potency/solubility
4-CH3_3450 ± 30High lipophilicity reduces efficacy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.